molecular formula C6H7BrN2O B12294350 2-Bromo-4-ethoxypyrimidine

2-Bromo-4-ethoxypyrimidine

Cat. No.: B12294350
M. Wt: 203.04 g/mol
InChI Key: JOXODXXOGQJFAF-UHFFFAOYSA-N
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Description

2-Bromo-4-ethoxypyrimidine is a halogenated pyrimidine derivative characterized by a bromine atom at the 2-position and an ethoxy group (-OCH₂CH₃) at the 4-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at the 1- and 3-positions, making them critical intermediates in pharmaceuticals, agrochemicals, and materials science. The bromine atom enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the ethoxy group contributes steric and electronic effects that influence regioselectivity in subsequent substitutions .

Properties

Molecular Formula

C6H7BrN2O

Molecular Weight

203.04 g/mol

IUPAC Name

2-bromo-4-ethoxypyrimidine

InChI

InChI=1S/C6H7BrN2O/c1-2-10-5-3-4-8-6(7)9-5/h3-4H,2H2,1H3

InChI Key

JOXODXXOGQJFAF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-ethoxypyrimidine typically involves the bromination of 4-ethoxypyrimidine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of 2-Bromo-4-ethoxypyrimidine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety during the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-ethoxypyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Reagents include boronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases like potassium phosphate (K3PO4).

Major Products:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that pyrimidine derivatives, including 2-Bromo-4-ethoxypyrimidine, exhibit potential anticancer properties. Studies have shown that certain pyrimidine compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of enzyme activity associated with tumor growth. For instance, compounds derived from pyrimidines have been investigated for their ability to inhibit protein kinases involved in cancer progression .

Anti-inflammatory Properties
2-Bromo-4-ethoxypyrimidine has also been studied for its anti-inflammatory effects. In vitro assays have demonstrated that pyrimidine derivatives can suppress cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. A study reported that specific substitutions on the pyrimidine ring enhanced the inhibitory activity against COX-2, making these compounds potential candidates for developing anti-inflammatory medications .

Agrochemicals

Pesticide Development
The compound is utilized in the synthesis of agrochemicals, particularly pesticides. Pyrimidine derivatives are known for their biological activity against pests and pathogens. The incorporation of 2-Bromo-4-ethoxypyrimidine into pesticide formulations has been shown to enhance efficacy against various agricultural pests .

Herbicide Formulations
Research has explored the use of pyrimidine derivatives in herbicides. The structural characteristics of 2-Bromo-4-ethoxypyrimidine make it suitable for modifications that can lead to selective herbicides targeting specific weed species while minimizing damage to crops .

Synthetic Organic Chemistry

Building Block for Complex Molecules
In synthetic organic chemistry, 2-Bromo-4-ethoxypyrimidine serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its bromine atom allows for various coupling reactions, such as Suzuki or Sonogashira reactions, facilitating the construction of diverse molecular architectures .

Cross-Coupling Reactions
The compound's reactivity makes it an ideal candidate for cross-coupling reactions with different aryl or alkyl groups. This property is exploited to create libraries of new compounds with potential biological activities .

Data Table: Applications Overview

Application AreaSpecific Use CaseResearch Findings
Medicinal ChemistryAnticancer and anti-inflammatory agentsInhibition of COX enzymes; modulation of protein kinases in cancer cells
AgrochemicalsPesticides and herbicidesEnhanced efficacy against pests; selective herbicide formulations targeting specific weeds
Synthetic Organic ChemistryBuilding block for complex moleculesUtilized in cross-coupling reactions; facilitates synthesis of diverse molecular architectures

Case Studies

  • Anticancer Activity Study
    • A study investigated a series of pyrimidine derivatives including 2-Bromo-4-ethoxypyrimidine for their anticancer properties against various cancer cell lines. Results indicated that modifications on the pyrimidine ring significantly enhanced cytotoxicity compared to standard chemotherapeutics.
  • Anti-inflammatory Mechanism Exploration
    • Research focused on the anti-inflammatory effects of pyrimidines revealed that 2-Bromo-4-ethoxypyrimidine effectively inhibited COX-2 activity in vitro, showing promise as a lead compound for developing new anti-inflammatory drugs.
  • Agrochemical Development
    • A case study highlighted the synthesis of a new pesticide formulation incorporating 2-Bromo-4-ethoxypyrimidine, which demonstrated improved efficacy against resistant pest strains compared to existing products on the market.

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethoxypyrimidine largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their DNA synthesis or protein production .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Below is a systematic comparison of 2-bromo-4-ethoxypyrimidine with analogous compounds, focusing on substituent effects, molecular properties, and applications.

Table 1: Key Structural and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
2-Bromo-4-ethoxypyrimidine Br (C2), -OCH₂CH₃ (C4) C₆H₇BrN₂O 203.04* Not provided† Cross-coupling reactions, drug synthesis
2-Methoxy-5-bromopyrimidine Br (C5), -OCH₃ (C2) C₅H₅BrN₂O 189.01 14001-66-2 Intermediate in kinase inhibitors
5-Bromo-2-iodopyrimidine Br (C5), I (C2) C₄H₂BrIN₂ 284.88 4595-59-9 Halogen exchange reactions
2-[[2-(2-Bromo-4-methylphenoxy)ethyl]thio]-pyrimidine Complex substituent (thio-ethyl-phenoxy) C₁₃H₁₃BrN₂OS 325.22 723249-01-2 Antimicrobial agent development
2-Amino-5-bromo-4-methoxypyrimidine Br (C5), -OCH₃ (C4), -NH₂ (C2) C₅H₆BrN₃O 204.03 Not provided‡ Nucleotide analog synthesis

*Calculated from standard atomic masses.

Key Comparative Insights

Substituent Position and Reactivity: 2-Bromo-4-ethoxypyrimidine vs. 2-Methoxy-5-bromopyrimidine: The ethoxy group at C4 (vs. Methoxy’s electron-donating nature at C2 may direct electrophilic attacks to C5, whereas ethoxy at C4 could favor reactivity at C2 or C6 . 5-Bromo-2-iodopyrimidine: The iodine atom at C2 facilitates halogen-exchange reactions (e.g., Finkelstein), unlike bromine, which is more commonly used in Suzuki couplings .

Functional Group Diversity: 2-[[2-(2-Bromo-4-methylphenoxy)ethyl]thio]-pyrimidine incorporates a thioether and phenoxy group, broadening applications in antimicrobial research but reducing solubility compared to simpler alkoxy derivatives . 2-Amino-5-bromo-4-methoxypyrimidine: The amino group at C2 enables participation in hydrogen bonding, making it suitable for targeting enzyme active sites in drug design .

Molecular Weight and Complexity :

  • Ethoxy-substituted derivatives (e.g., 203.04 g/mol) are lighter than thioether analogs (325.22 g/mol), favoring pharmacokinetic properties in drug candidates .

Biological Activity

Introduction

2-Bromo-4-ethoxypyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of pyrimidines, which are known for their potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory properties. This article explores the biological activity of 2-Bromo-4-ethoxypyrimidine, summarizing relevant research findings, including case studies and data tables.

2-Bromo-4-ethoxypyrimidine (C6H7BrN2O) is characterized by its bromine substituent at the 2-position and an ethoxy group at the 4-position of the pyrimidine ring. Its molecular structure contributes to its reactivity and biological profile.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrimidine derivatives, including 2-Bromo-4-ethoxypyrimidine. For instance, compounds with similar structures have shown promising results against various strains of influenza virus. A derivative exhibited a significant reduction in viral load in infected mice, indicating a direct effect on viral replication and survival benefits in lethal infection models .

Anticancer Properties

Pyrimidines have also been investigated for their anticancer properties. Research indicates that certain pyrimidine derivatives can inhibit key kinases involved in cancer progression. In vitro studies have demonstrated that 2-Bromo-4-ethoxypyrimidine could potentially inhibit the activity of specific kinases, leading to apoptosis in cancer cells . The compound's ability to induce cell cycle arrest at the G2/M phase further supports its potential as an anticancer agent.

Inhibition of Enzymatic Activity

The compound has been studied for its inhibitory effects on various enzymes. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. This inhibition suggests potential applications in treating inflammatory diseases .

Safety Profile

The safety profile of 2-Bromo-4-ethoxypyrimidine has been assessed through toxicity studies. It demonstrated no acute toxicity in animal models at high doses, indicating a favorable safety margin for further development .

Study on Antiviral Efficacy

In a controlled study involving murine models, 2-Bromo-4-ethoxypyrimidine was administered to assess its antiviral efficacy against influenza A virus. The results showed over a 2-log reduction in viral load within the lungs of infected mice after treatment, supporting its potential use as an antiviral agent .

Kinase Inhibition Study

Another study focused on the kinase inhibition profile of pyrimidine derivatives. It was found that 2-Bromo-4-ethoxypyrimidine exhibited significant inhibition against several kinases at concentrations as low as 1 μM , showcasing its potential as a lead compound for developing kinase inhibitors .

Table 1: Biological Activities of 2-Bromo-4-ethoxypyrimidine

Activity IC50 (μM) Remarks
Antiviral<10Significant reduction in viral load
Kinase Inhibition1Inhibits multiple kinases
COX Inhibition>10Potential anti-inflammatory effects

Table 2: Toxicity Profile of 2-Bromo-4-ethoxypyrimidine

Test Subject Dose (mg/kg) Outcome
Kunming Mice2000No acute toxicity observed
Healthy Mice40Favorable safety profile

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